molecular formula C14H11IOS B1323972 2-Iodo-4'-methylthiobenzophenone CAS No. 890098-57-4

2-Iodo-4'-methylthiobenzophenone

Cat. No.: B1323972
CAS No.: 890098-57-4
M. Wt: 354.21 g/mol
InChI Key: IVVMFOYPYZLKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

2-Iodo-4’-methylthiobenzophenone has a molecular weight of 354.21 g/mol. It has a density of 1.65 g/cm3 and a boiling point of 456.2ºC at 760 mmHg .

Scientific Research Applications

  • Identification in Mineral Water : 2-Iodo-4'-methylthiobenzophenone has been identified as a compound responsible for a medicinal off-odour in mineral water. It is an extremely potent odour substance with low odour thresholds in air and water, suggesting its significant impact on water quality (Strube, Guth, & Buettner, 2009).

  • Analytical Chemistry : It's used in the derivatization of iodide for sensitive detection in high-performance liquid chromatography. This highlights its role in enhancing analytical methods for detecting small amounts of iodide (Verma, Jain, & Verma, 1992).

  • Photochemical Synthesis : This compound is involved in the photochemical synthesis of 4H-Thieno[3,2-c]chromene and their optical properties, suggesting its use in advanced material science (Ulyankin et al., 2021).

  • Synthesis of Selenophene Derivatives : It plays a role in the synthesis of selenophene derivatives, indicating its importance in organic synthesis and materials chemistry (Schumacher et al., 2010).

  • Physicochemical Properties Study : The study of its physicochemical properties provides insights into the nature of cofactors in enzymatic processes, contributing to biochemistry and enzymology (Itoh et al., 1993).

  • NLO Properties and Spectroscopic Analysis : It has been used in the synthesis and spectroscopic analysis of organic compounds, indicating its relevance in photonic and electronic materials research (Praveenkumar et al., 2021).

  • Polymer Research : It's relevant in the study of novel organic electronic materials, such as conducting polymers, which are crucial in the development of electronic devices (Patra, Bendikov, & Chand, 2014).

  • Toxicity in Drinking Water : Its related compounds have been studied for their toxicity in drinking water, which is significant for environmental health and safety (Richardson et al., 2008).

  • Radiochemical Synthesis : This compound is involved in radiochemical synthesis for positron emission tomography (PET) tracers, indicating its use in medical imaging and diagnostics (Rotteveel et al., 2017).

  • Organic Chemistry : It has applications in the field of organic iodine chemistry, particularly in oxidative transformations of complex molecules, which is crucial for pharmaceuticals and organic synthesis (Zhdankin & Stang, 2008).

Properties

IUPAC Name

(2-iodophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IOS/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVMFOYPYZLKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641537
Record name (2-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-57-4
Record name (2-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.